molecular formula C10H19NO4 B8770691 tert-Butyl 3,4-dihydroxypiperidine-1-carboxylate

tert-Butyl 3,4-dihydroxypiperidine-1-carboxylate

Cat. No.: B8770691
M. Wt: 217.26 g/mol
InChI Key: RIZGRNBWPJMDKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 3,4-dihydroxypiperidine-1-carboxylate is a useful research compound. Its molecular formula is C10H19NO4 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

IUPAC Name

tert-butyl 3,4-dihydroxypiperidine-1-carboxylate

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-5-4-7(12)8(13)6-11/h7-8,12-13H,4-6H2,1-3H3

InChI Key

RIZGRNBWPJMDKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 21 g (115 mmol) of tert-butyl 3,6-dihydropyridine-1(2H)-carboxylate from Step A in 5 mL of tetrahydrofuran was added 300 mL of water, followed by 18 g (149 mmol) of potassium chlorate. Then a solution of 200 mg of osmium tetroxide in 30 mL of water was added slowly in portions. The mixture was stirred at 80° C. for 16 h. At this time, additional portions of potassium chlorate (11.2 g, 92 mmol) and osmium tetroxide (138 mg) were added, and stirring was continued at 80° C. for another 3.5 h. The reaction mixture was partitioned between diethyl ether and water. The aqueous phase was extracted with dichloromethane and then concentrated in vacuo. The resultant residue from the aqueous phase was extracted with tetrahydrofuran. The combined organic fractions were concentrated in vacuo, and the residue was purified by flash chromatography (silica gel, 0-5% methanol/dichloromethane) to give the title compound. 1H NMR (500 MHz, CDCl3) δ 5.93 (br s, 2H), 3.92 (m, 1H)-3.83 (m, 1H), 3.63 (m, 2H), 3.39 (m, 1H), 3.25 (m, 1H), 1.84 (m, 1H), 1.72 (m, 1H), 1.47 (s, 9H). LC/MS: 240 (M+1).
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step Two
Quantity
11.2 g
Type
reactant
Reaction Step Three
Quantity
138 mg
Type
catalyst
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
200 mg
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a mixture of tert-butyl 5,6-dihydropyridine-1(2H)-carboxylate (2.40 g, 13.10 mmol, 1 eq) and NMO (2.65 g, 19.60 mmol, 1.5 eq) in acetone (60 mL) was added a solution of OsO4 (20 mg) in isopropanol (5 mL). The mixture was stirred overnight at room temperature. To this, 10 mL of saturated NaHSO3 aqueous solution was added dropwise, the reaction mixture was stirred for 0.5 h at room temperature and concentrated in vacuo. The pH was adjusted to 5-6 by adding dilute hydrochloric acid. The organic phase was extracted with CH2Cl2 (50 mL×2), dried over anhydrous Na2SO4 and concentrated in vacuo to give the title compound as colorless oil (2.60 g, 92.00%). The compound was characterized by the following spectroscopic data: MS (ESI, pos. ion) m/z: 218.2 (M+1).
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
2.65 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mg
Type
catalyst
Reaction Step Three
Yield
92%

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